4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide
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Overview
Description
4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino groups and a benzamide moiety, which contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminophenol to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
For industrial-scale production, the synthesis pathway is optimized to improve yield and efficiency. This often involves the use of safer and more cost-effective reagents and solvents. The overall yield of the industrial process can exceed 78%, making it a viable option for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide exerts its effects involves its interaction with molecular targets such as DNA methyltransferases. By inhibiting these enzymes, the compound can alter gene expression patterns, which is particularly useful in cancer research . The pathways involved include the inhibition of DNA methylation, leading to the reactivation of silenced genes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-aminophenyl)benzamide: Similar in structure but lacks the phenoxy group.
N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide: Known for its potent DNA methyltransferase inhibition.
Uniqueness
4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide is unique due to its dual amino groups and phenoxy linkage, which enhance its reactivity and potential for forming complex structures. This makes it particularly valuable in the synthesis of high-performance materials and in biological research for targeting specific enzymes.
Properties
IUPAC Name |
4-amino-N-[4-(4-aminophenoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-14-3-1-13(2-4-14)19(23)22-16-7-11-18(12-8-16)24-17-9-5-15(21)6-10-17/h1-12H,20-21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWXONRAKJWRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10786828 |
Source
|
Record name | 4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10786828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41370-80-3 |
Source
|
Record name | 4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10786828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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